molecular formula C13H10F3N5OS B13368159 N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide

N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide

Cat. No.: B13368159
M. Wt: 341.31 g/mol
InChI Key: ZUGLVOLRLWZGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a triazole ring and a thiadiazole ring, both of which are known for their significant pharmacological activities. The presence of a trifluoromethyl group further enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide typically involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . This method is efficient and yields the desired compound in good quantities. The reaction conditions usually involve refluxing the reactants in ethanol in the presence of a catalytic amount of piperidine for several hours .

Industrial Production Methods

Industrial production of this compound may involve multi-step reactions starting from readily available raw materials. The process includes esterification of substituted benzoic acids, followed by treatment with hydrazine hydrate in anhydrous ethanol to form acid hydrazides. These intermediates are then subjected to cyclocondensation reactions to form the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes, disrupt membrane integrity, and interfere with cellular signaling pathways. These actions result in its antimicrobial, anticancer, and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide stands out due to its unique combination of a triazole ring, a thiadiazole ring, and a trifluoromethyl group. This unique structure imparts enhanced chemical stability, bioactivity, and pharmacological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C13H10F3N5OS

Molecular Weight

341.31 g/mol

IUPAC Name

N-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl]propanamide

InChI

InChI=1S/C13H10F3N5OS/c1-2-9(22)17-8-5-3-7(4-6-8)10-20-21-11(13(14,15)16)18-19-12(21)23-10/h3-6H,2H2,1H3,(H,17,22)

InChI Key

ZUGLVOLRLWZGOQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.